(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
Description
(1R,3s,5S)-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic ether-carboxylate compound characterized by a fused cyclopropane-oxane ring system. Its molecular formula is C₇H₁₀O₃ (MW: 142.15 g/mol) with the CAS number 86885-57-6 . The compound is commercially available as a high-purity reagent (≥97%) and is used in pharmaceutical research, particularly as a building block for protein degraders and peptidomimetics . The stereochemistry (1R,3s,5S) is critical for its spatial interactions, as confirmed by advanced techniques like 2D-NOESY in related oxabicyclo structures .
Properties
IUPAC Name |
methyl (1R,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3/t4?,5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWDWFRQNVCVBK-GOHHTPAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2[C@H](C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the epoxidation of methyl cyclopent-3-ene-1-carboxylate. A common method includes the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a dichloromethane (DCM) solvent at room temperature. The reaction mixture is stirred for several hours until the starting material is completely consumed, as indicated by thin-layer chromatography (TLC) analysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Leads to the formation of diols or other oxidized derivatives.
Reduction: Produces alcohols or other reduced forms.
Substitution: Results in various substituted bicyclic compounds.
Scientific Research Applications
(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of new materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Impact of Structural Differences
Bridge Heteroatom (O vs. N)
- 6-Oxabicyclo compounds (e.g., the target compound) exhibit higher polarity and hydrogen-bonding capacity due to the oxygen bridge, enhancing solubility in polar solvents .
- 3-Azabicyclo analogs (e.g., ) introduce basic nitrogen, enabling interactions with biological targets like enzymes or receptors .
Ester Groups
- Methyl/ethyl esters (e.g., target compound vs. ) influence lipophilicity. Methyl esters (logP ~1.2) are more metabolically labile, while ethyl esters (logP ~1.8) offer slower hydrolysis .
- tert-Butyl esters (e.g., ) provide steric protection, increasing stability in acidic/biological environments .
Substituents and Stereochemistry
Biological Activity
(1R,3S,5S)-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate, also known as methyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, is a bicyclic compound with potential biological activity. Its molecular formula is C7H10O3, and it has garnered interest due to its structural characteristics which may influence its pharmacological properties.
- Molecular Weight : 142.152 g/mol
- LogP : 0.3368
- Polar Surface Area (PSA) : 38.83 Ų
These properties suggest that the compound may have moderate lipophilicity and potential for biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and antifungal properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds structurally related to this compound. For instance:
- A series of derivatives demonstrated significant activity against Gram-positive bacteria, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Antifungal Activity
In addition to antibacterial effects, related compounds have shown promising antifungal activity:
- Compounds tested against various fungal strains revealed high efficacy, particularly against Candida spp., suggesting that the bicyclic structure may enhance membrane permeability or interfere with fungal cell wall integrity .
Case Study 1: Synthesis and Testing
A study synthesized several derivatives of this compound and evaluated their biological activities:
- Method : Compounds were synthesized via a multi-step reaction involving cyclization and esterification.
- Results : The synthesized compounds were tested for antibacterial and antifungal activities using standard methods like disk diffusion and broth microdilution.
- Findings : Several derivatives exhibited potent activity against both bacterial and fungal strains, with structure-activity relationship (SAR) analysis indicating that modifications at specific positions significantly enhanced efficacy .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism behind the biological activity of related compounds:
- Objective : To determine how these compounds affect cellular processes in bacteria.
- Findings : The study revealed that the compounds induce oxidative stress in bacterial cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.152 g/mol |
| LogP | 0.3368 |
| Polar Surface Area | 38.83 Ų |
| Biological Activity | Observations |
|---|---|
| Antibacterial | Significant MIC against Gram-positive bacteria |
| Antifungal | High efficacy against Candida spp. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
